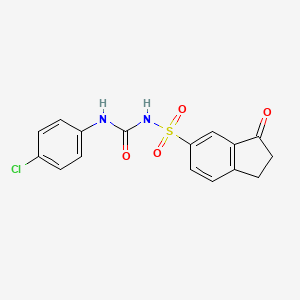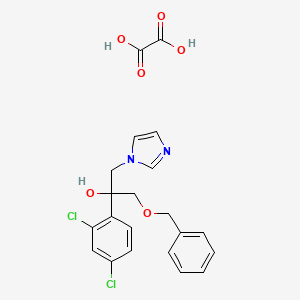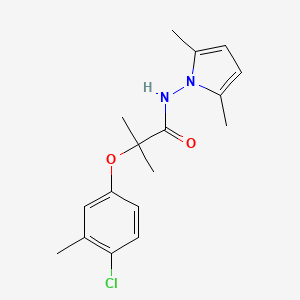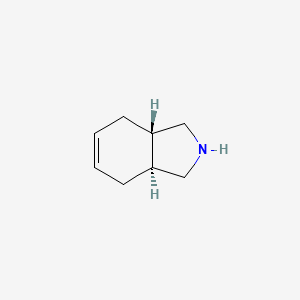
3a,4,7,7a-Tetrahydroisoindoline, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A,4,7,7A-Tetrahydroisoindoline, trans- . It is a racemic mixture with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . This compound is a derivative of isoindoline, a bicyclic organic compound that contains a nitrogen atom in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,7,7A-Tetrahydroisoindoline typically involves the Diels-Alder reaction . One common method starts with the reaction of 3-sulfolene and maleic anhydride to form the intermediate, which is then hydrogenated to yield the desired tetrahydroisoindoline . The reaction conditions often involve high temperatures and the presence of a catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of 3A,4,7,7A-Tetrahydroisoindoline may involve large-scale batch reactors where the Diels-Alder reaction is carried out under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3A,4,7,7A-Tetrahydroisoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives.
Reduction: It can be reduced to form different hydrogenated products.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogen gas in the presence of a is often used.
Substitution: Reagents such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various isoindole derivatives , hydrogenated isoindolines , and substituted isoindolines .
Scientific Research Applications
3A,4,7,7A-Tetrahydroisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3A,4,7,7A-Tetrahydroisoindoline exerts its effects involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to act as a nucleophile , participating in various biochemical pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione: These compounds share a similar core structure but differ in their substituents.
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: This compound has a similar bicyclic structure but contains an epoxide group.
Uniqueness
3A,4,7,7A-Tetrahydroisoindoline is unique due to its racemic nature and the presence of two defined stereocenters. This gives it distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
52865-33-5 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
(3aS,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8-/m1/s1 |
InChI Key |
HWZHYUCYEYJQTE-HTQZYQBOSA-N |
Isomeric SMILES |
C1C=CC[C@H]2[C@H]1CNC2 |
Canonical SMILES |
C1C=CCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



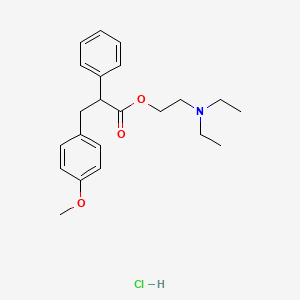
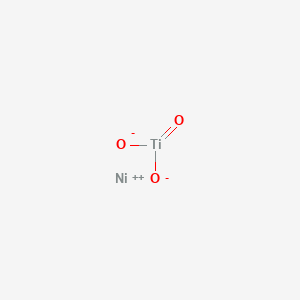
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
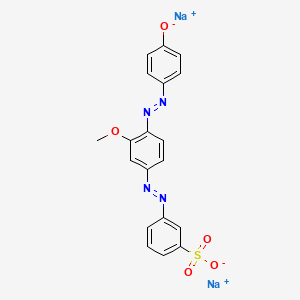

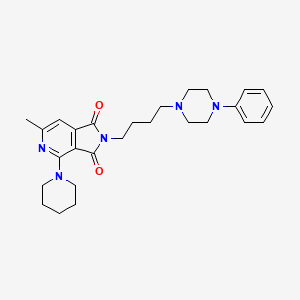
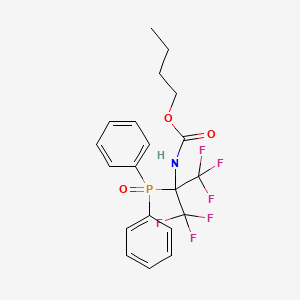
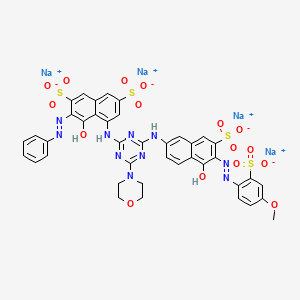
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
